molecular formula C16H22O3 B8158806 Benzyl 9-oxononanoate

Benzyl 9-oxononanoate

Cat. No.: B8158806
M. Wt: 262.34 g/mol
InChI Key: LTVXRIVUWDOFCW-UHFFFAOYSA-N
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Description

Benzyl 9-oxononanoate, also known as 9-(Benzyloxy)-9-oxononanoic acid (CAS 15570-42-0), is a valuable bifunctional synthetic intermediate in organic and medicinal chemistry. This compound features a nine-carbon chain with a carboxylic acid at one terminus and a benzyl-protected keto group at the other. The presence of these two distinct reactive sites allows for selective chemical modifications, making it a versatile building block for the construction of more complex molecules . The free carboxylic acid can be transformed into various derivatives such as amides or esters, while the benzyl ester group can be selectively removed under mild conditions like hydrogenolysis to reveal a ketone, enabling further functionalization . Oxo-nonanoic acid scaffolds, like the one in this compound, are recognized as key precursors for biopolymers and are intermediates in the synthesis of azelaic acid, a dicarboxylic acid with industrial and therapeutic applications . The strategic use of the benzyloxy group enhances the molecule's stability during synthetic sequences, making this compound a crucial reagent for researchers developing novel compounds, including potential therapeutic agents and functional materials . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 9-oxononanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c17-13-9-4-2-1-3-8-12-16(18)19-14-15-10-6-5-7-11-15/h5-7,10-11,13H,1-4,8-9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVXRIVUWDOFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzyl 9 Oxononanoate and Its Precursors

Strategies for the Formation of the 9-Oxononanoate (B1257084) Carbon Skeleton

The foundational step in the synthesis of benzyl (B1604629) 9-oxononanoate is the creation of the nine-carbon chain with an aldehyde or carboxylic acid at one end and a terminal aldehyde group. This is typically accomplished by breaking the carbon-carbon double bonds in larger unsaturated fatty acid molecules.

Oxidative Cleavage of Unsaturated Fatty Acids and Esters

Oxidative cleavage is a powerful method for transforming long-chain unsaturated fatty acids, such as oleic acid, into shorter, difunctional molecules. This process can be achieved through various chemical routes, including ozonolysis and catalytic oxidation, each with its own set of advantages and specific outcomes.

Ozonolysis is a well-established and industrially applied method for the oxidative cleavage of alkenes. frontiersin.org The reaction of ozone with a double bond, for instance in oleic acid, initially forms an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent work-up of the ozonide determines the final products. A reductive work-up yields aldehydes, while an oxidative work-up produces carboxylic acids.

The ozonolysis of oleic acid can lead to four primary products: nonanal (B32974), nonanoic acid, 9-oxononanoic acid, and azelaic acid. rsc.orgnih.gov The relative yields of these products can be influenced by reaction conditions. For instance, the presence of water during ozonolysis can affect the reaction pathways and product distribution. ameslab.gov In some applications, the goal is to maximize the yield of 9-oxononanoic acid or its ester precursor, methyl 9-oxononanoate. google.com One study identified nonanal as a major product with a yield of approximately 50% during the ozonolysis of a thin layer of oleic acid. mdpi.com

PrecursorKey ReagentPrimary Cleavage ProductsNoteworthy Observations
Oleic AcidOzone (O₃)Nonanal, Nonanoic Acid, 9-Oxononanoic Acid, Azelaic AcidProduct distribution is influenced by work-up conditions (reductive vs. oxidative) and the presence of other reagents like water. rsc.orgnih.govameslab.gov
Oleic Acid (thin layer)Ozone (O₃)Nonanal (major product)A yield of 0.50 (±0.10) for nonanal was reported. mdpi.com
Triolein and Methyl Oleate (B1233923) CoatingsOzone (O₃)Secondary Ozonides (up to 79% molar yield under dry conditions)Elevated relative humidity significantly suppresses the formation of secondary ozonides. ameslab.gov

In a move towards greener and safer chemical processes, significant research has been directed at replacing ozone with more benign oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). frontiersin.org These methods typically require a catalyst to achieve efficient and selective cleavage of the double bond. Various transition metal-based catalysts have been investigated for this purpose. rsc.org The use of H₂O₂ is advantageous as its primary byproduct is water. researchgate.net

These catalytic systems often proceed through an initial epoxidation of the double bond, followed by hydrolysis to a diol, which is then cleaved to yield the desired aldehyde or carboxylic acid products. The choice of catalyst and reaction conditions can be tailored to favor the formation of either aldehydes or their corresponding carboxylic acids. nih.govnih.gov

Niobium(V) oxide (Nb₂O₅) has emerged as a promising heterogeneous catalyst for the oxidation of unsaturated fatty acid esters using hydrogen peroxide. researchgate.net In a study investigating the oxidation of methyl linoleate, methyl 9-oxononanoate was identified as the dominant product. The catalytic activity and product distribution were found to be dependent on the physical and chemical properties of the Nb₂O₅ catalyst, such as its crystallinity and surface defects. researchgate.net

The proposed mechanism involves an auto-oxidation process that initially forms hydroperoxides, which then undergo a Hock-type rearrangement to yield aldehydes. researchgate.net Different grades of niobium(V) oxide, varying in their preparation and pretreatment, exhibit different reactivities. For instance, catalysts with high crystallinity, such as those heat-treated at 900°C, showed better performance in producing methyl 9-oxononanoate compared to amorphous or ultra-pure grades. researchgate.netrsc.org

SubstrateCatalyst SystemMajor ProductKey Research Findings
Methyl LinoleateNiobium(V) Oxide (Nb₂O₅) / Hydrogen Peroxide (H₂O₂)Methyl 9-oxononanoateThe dominant product of the reaction. Catalyst performance is linked to crystallinity and surface defects. researchgate.net
Methyl LinoleateHY340-900 and GO grades of Nb₂O₅ / H₂O₂Methyl 9-oxononanoate and n-hexanalThese highly crystalline catalysts showed the best performance for the production of the target oxo-ester. researchgate.net
Methyl LinoleateAmorphous HY340 and ultra-pure UP grades of Nb₂O₅ / H₂O₂Methyl 9-oxononanoate and n-hexanalThese catalysts exhibited lower reactivity in comparison. researchgate.net

Supported gold nanoparticles have garnered attention as effective catalysts for a variety of oxidation reactions. In the context of oxidative cleavage, bimetallic silver-gold (AgAu) nanoparticles supported on silica (B1680970) (SiO₂) have been shown to be effective for the solvent-free aerobic oxidative cleavage of methyl oleate. nih.gov This method utilizes molecular oxygen as the oxidant, presenting a green and safe alternative.

The selectivity of the reaction was found to be highly dependent on the support material. While silica supports favored the formation of aldehydes, zirconia supports tended to yield esters as the primary products. nih.gov The optimal conditions for aldehyde production involved using an Ag₈Au₉₂/SiO₂ catalyst at 80°C under 10 bar of oxygen for 1 hour. nih.gov

SubstrateCatalystOxidantOptimal Reaction ConditionsKey Finding
Methyl OleateAg₈Au₉₂/SiO₂Molecular Oxygen (O₂)80°C, 1 hour, 10 bar O₂, solvent-freeSilica support showed high selectivity towards aldehyde products. nih.gov
Methyl OleateAgAu/ZrO₂Molecular Oxygen (O₂)-Zirconia support favored the formation of esters. nih.gov

While the preceding sections focused on the formation of the 9-oxononanoate skeleton, the final step in the synthesis of benzyl 9-oxononanoate is the esterification of the precursor, 9-oxononanoic acid. Zinc(II) salts have been identified as effective and recyclable catalysts for the solvent-free esterification of fatty acids. researchgate.net

This methodology offers a green and efficient route to esters, coupling the advantages of homogeneous catalysis (high efficiency) with the benefits of heterogeneous catalysis (catalyst recyclability). The catalytic activity is influenced by the counter-ion of the zinc salt, with salts of basic Brønsted anions like oxide, acetate, and carbonate being particularly effective. These catalysts are soluble in the hot reaction mixture and precipitate out as zinc carboxylates upon cooling, allowing for easy separation and reuse. researchgate.net

ReactantsCatalystReaction ConditionsKey Features
Fatty Acid (e.g., 9-oxononanoic acid) and Alcohol (e.g., Benzyl alcohol)Simple Zinc(II) salts (e.g., ZnO, Zn(OAc)₂, ZnCO₃)Solvent-free, elevated temperatureCatalyst is recyclable; combines homogeneous and heterogeneous catalysis benefits. researchgate.net
Pelargonic Acid and 2-Ethylhexyl AlcoholZnO170°C, 4 hoursYields greater than 94% were achieved. researchgate.net
Cross-Metathesis Reactions for ω-Unsaturated Ester Precursors

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way carbon-carbon double bonds are formed and manipulated. amanote.com Cross-metathesis, a variant of this reaction, allows for the exchange of substituents between two different alkenes, providing a versatile route to ω-unsaturated esters. amanote.com

A key strategy for synthesizing precursors to this compound involves the ethenolysis of longer-chain unsaturated fatty acid esters. Ethenolysis is a specific type of cross-metathesis where an internal olefin reacts with ethylene (B1197577) to yield two smaller terminal alkenes. For instance, the ethenolysis of methyl oleate (a C18 ester) can produce 1-decene (B1663960) and methyl 9-decenoate, the latter being a direct precursor to the 9-oxononanoate backbone. labmanager.com This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, which exhibit high functional group tolerance. labmanager.comskpharmteco.com

The efficiency and selectivity of these reactions are highly dependent on the catalyst and reaction conditions. For example, the use of specific ruthenium catalysts can achieve high conversions and selectivities under mild conditions. labmanager.com The choice of catalyst can also influence the stereoselectivity of the resulting double bond, with some modern catalysts capable of producing Z-isomers with high selectivity. wordpress.com

Below is a table summarizing representative ruthenium catalysts used in cross-metathesis reactions for the synthesis of unsaturated esters.

Catalyst NameGeneration/TypeKey Features
Grubbs' Catalyst IFirst GenerationGood activity for a range of metathesis reactions.
Grubbs' Catalyst IISecond GenerationHigher activity and broader substrate scope than Gen I.
Hoveyda-Grubbs Catalyst IISecond GenerationFeatures a chelating isopropoxybenzylidene ligand for enhanced stability and recyclability.

Benzylation Techniques for Ester Formation

The final step in the synthesis of this compound is the formation of the benzyl ester from the corresponding carboxylic acid. Several advanced techniques have been developed to achieve this transformation efficiently and under mild conditions, accommodating substrates with sensitive functional groups.

In-Situ Generation of Benzyl Transfer Reagents (e.g., from 2-benzyloxypyridine)

A notable advancement in benzylation is the in-situ generation of highly reactive benzylating agents. One such method involves the use of 2-benzyloxypyridine. yale.eduacs.org In this procedure, 2-benzyloxypyridine is treated with an activating agent, such as methyl trifluoromethanesulfonate (B1224126) (methyl triflate), to generate the highly electrophilic 2-benzyloxy-1-methylpyridinium triflate in the reaction mixture. yale.eduacs.org This reagent then readily transfers the benzyl group to a carboxylic acid, forming the corresponding benzyl ester under neutral conditions. yale.edu

This in-situ approach offers several advantages, including the avoidance of isolating the often unstable benzylating agent and compatibility with a wide range of functional groups that might be sensitive to acidic or basic conditions typically employed in classical esterification methods. yale.eduacs.org

A general procedure for this reaction is as follows:

A solution of the carboxylic acid and 2-benzyloxypyridine in a suitable solvent (e.g., toluene) is prepared.

Methyl triflate is added, followed by a non-nucleophilic base (e.g., triethylamine) to scavenge the generated triflic acid.

The mixture is heated to afford the benzyl ester in high yield. yale.edu

Phase-Transfer Catalyzed Approaches for Benzyl Esters

Phase-transfer catalysis (PTC) provides an effective method for the benzylation of carboxylic acids, particularly when dealing with reactants that are soluble in different, immiscible phases. In a typical PTC system for benzyl ester synthesis, the carboxylate salt (the nucleophile) resides in an aqueous or solid phase, while the benzyl halide (the electrophile) is in an organic phase. rwth-aachen.de

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction by transporting the carboxylate anion from the aqueous/solid phase into the organic phase. rwth-aachen.dejocpr.com Once in the organic phase, the "naked" and highly reactive carboxylate anion readily reacts with the benzyl halide to form the benzyl ester. rwth-aachen.de

The mechanism of phase-transfer catalyzed benzylation can be summarized in the following steps:

The quaternary ammonium cation (Q⁺) exchanges its counter-ion (X⁻) for the carboxylate anion (RCOO⁻) at the interface of the two phases.

The resulting lipophilic ion pair [Q⁺ RCOO⁻] migrates into the organic phase.

In the organic phase, the carboxylate anion reacts with the benzyl halide (Bn-X) to form the benzyl ester (RCOOBn) and the quaternary ammonium halide [Q⁺ X⁻].

The catalyst, [Q⁺ X⁻], then returns to the interface to repeat the cycle.

This method is advantageous due to its operational simplicity, mild reaction conditions, and the ability to use inexpensive reagents. yale.edu

Chiral Auxiliary Directed Benzylation in Enantioselective Synthesis (related to benzyl esters)

In the realm of asymmetric synthesis, chiral auxiliaries are employed to control the stereochemical outcome of a reaction. While direct chiral auxiliary-controlled benzylation of a simple carboxylic acid to an ester is less common, the principle is well-established in other contexts and can be conceptually applied. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. dntb.gov.ua

In the context of benzyl ester synthesis, this would involve attaching a chiral auxiliary to a molecule containing a carboxylic acid. The chiral environment created by the auxiliary would then direct the approach of the benzylating agent, leading to the formation of one enantiomer of the product in excess. However, research in the direct application of chiral auxiliaries for the enantioselective benzylation of malonic acid esters has been explored with auxiliaries like menthol (B31143) and oxazolidinones, though success has been limited. yale.edu

More established methods for achieving enantioselectivity in molecules containing a benzyl ester moiety often involve other types of asymmetric transformations where the ester is already present or is introduced at a different stage. For instance, asymmetric C-H functionalization of benzyl silyl (B83357) ethers has been achieved with high diastereoselectivity and enantioselectivity through the use of chiral catalysts or auxiliaries. labmanager.comepa.gov

Green Chemistry Principles and Sustainable Synthesis Routes for Oxo-Esters

The synthesis of oxo-esters, including this compound, is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. yale.eduepa.gov

Key principles relevant to the synthesis of oxo-esters include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. wikipedia.org Cross-metathesis reactions, for example, can be highly atom-economical.

Use of Renewable Feedstocks : Utilizing raw materials derived from renewable sources, such as biomass, rather than depleting fossil fuels. reagent.co.ukwordpress.com Unsaturated fatty acids from plant oils are a prime example of a renewable feedstock for the synthesis of the C9 backbone. nih.gov

Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. acs.org The use of ruthenium catalysts in metathesis and phase-transfer catalysts in benzylation are excellent examples of this principle in action.

Designing Safer Chemicals : Synthesizing chemical products that are effective yet have minimal toxicity. This includes considering the entire lifecycle of the product.

Safer Solvents and Auxiliaries : Minimizing or eliminating the use of hazardous solvents and separation agents. Research into solvent-free reactions or the use of greener solvents is an active area.

Sustainable synthesis routes for oxo-esters often involve biocatalysis. For example, engineered enzymes can be used for the selective oxidation of fatty acid methyl esters to produce β-oxo fatty acid methyl esters. rwth-aachen.de Biocatalytic aldol (B89426) reactions also offer a route to 4-hydroxy-2-oxoacid products, which are valuable intermediates. nih.gov These enzymatic methods often proceed under mild conditions in aqueous media, aligning well with the principles of green chemistry. nih.gov

The development of novel catalysts, such as bimetallic oxide clusters for C-H activation using molecular oxygen as the oxidant, also points towards a more sustainable future for ester synthesis, minimizing the use of harsh and stoichiometric oxidants. labmanager.com

Chemical Transformations and Reaction Mechanisms of Benzyl 9 Oxononanoate and Derivatives

Reactivity and Stability of the Aldehyde and Ester Functionalities

The chemical behavior of benzyl (B1604629) 9-oxononanoate (B1257084) is dictated by the interplay of its two primary functional groups: the aldehyde at the 9-position and the benzyl ester at the 1-position. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the ester is prone to hydrolysis, particularly under basic conditions.

Non-Compatibility with Alkaline Conditions and Aldol (B89426) Condensation Phenomena

The presence of both an aldehyde and an ester in benzyl 9-oxononanoate makes it sensitive to alkaline conditions. The ester linkage is susceptible to base-catalyzed hydrolysis (saponification), which would yield a carboxylate salt and benzyl alcohol. This reaction is generally irreversible and can be a significant competing pathway if reactions targeting the aldehyde are attempted under basic conditions.

Furthermore, the aldehyde functionality, which possesses α-hydrogens, is prone to aldol condensation in the presence of a base. khanacademy.orgwikipedia.orgsigmaaldrich.com This reaction involves the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. The initial product is a β-hydroxy aldehyde, which can subsequently undergo dehydration to form a more stable α,β-unsaturated aldehyde. khanacademy.org For this compound, this would lead to dimerization and the formation of complex mixtures, thus diminishing the yield of any desired product. The general mechanism for a base-catalyzed aldol condensation is depicted below:

Table 1: Key Steps in Base-Catalyzed Aldol Condensation

StepDescription
1. Enolate Formation A base abstracts an α-hydrogen from the aldehyde, forming a resonance-stabilized enolate ion.
2. Nucleophilic Attack The enolate ion attacks the electrophilic carbonyl carbon of a second aldehyde molecule.
3. Protonation The resulting alkoxide intermediate is protonated by a water molecule (formed from the initial base reaction) to give a β-hydroxy aldehyde (the aldol addition product).
4. Dehydration (optional) Under heating or stronger basic/acidic conditions, the aldol addition product can eliminate a molecule of water to form an α,β-unsaturated aldehyde (the aldol condensation product).

Due to these competing reactions, transformations of this compound that require basic conditions must be approached with caution, often necessitating the use of protecting groups or carefully controlled reaction parameters to avoid unwanted side reactions like saponification and aldol condensation.

Derivatization Pathways and Functional Group Interconversions

The dual functionality of this compound provides multiple avenues for derivatization. The aldehyde can be converted into various other functional groups, and the carbon chain can be extended or functionalized through reactions like Friedel-Crafts acylation.

Friedel-Crafts Acylation for Aryl-Oxononanoate Derivatives (e.g., using methyl 9-chloro-9-oxononanoate)

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comchemguide.co.uk In the context of this compound, a precursor like methyl 9-chloro-9-oxononanoate (the corresponding acyl chloride) could be used to acylate an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmt.comnih.gov

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. mt.com This methodology allows for the synthesis of various aryl-oxononanoate derivatives, where the aromatic ring is attached to the C9 position of the nonanoate (B1231133) chain.

Table 2: General Parameters for Friedel-Crafts Acylation

ParameterDescriptionTypical Conditions
Acylating Agent An acyl halide or anhydride. For this case, methyl 9-chloro-9-oxononanoate.Acyl chloride
Aromatic Substrate An electron-rich aromatic or heteroaromatic compound.Benzene (B151609), Toluene, Anisole
Catalyst A strong Lewis acid.AlCl₃, FeCl₃, BF₃ wikipedia.orgmt.com
Solvent An inert solvent that does not react with the catalyst or reactants.Carbon disulfide (CS₂), nitrobenzene, or excess aromatic substrate
Temperature Varies depending on the reactivity of the substrate.Typically between 0 °C and room temperature.

A significant advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents poly-acylation. libretexts.orgmasterorganicchemistry.com

Incorporation of Nitrogen Functionalities (e.g., iminothiazolyl-derivatives, amino-derivatives)

The aldehyde group of this compound is a key handle for the introduction of nitrogen-containing functional groups. One such transformation is the synthesis of iminothiazolyl derivatives. This typically involves the reaction of the aldehyde with a suitable aminothiazole precursor, often in the presence of a catalyst to facilitate imine formation, which may be followed by further cyclization or rearrangement depending on the specific reactants.

More broadly, amino derivatives can be synthesized through various methods. For instance, the aldehyde can be converted to an oxime, which can then be reduced to a primary amine. Alternatively, direct conversion to an amine can be achieved through reductive amination.

Reductive Amination for ω-Amino Nonanoic Acid Analogues

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. harvard.edumasterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the aldehyde group of this compound with ammonia (B1221849) or a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting aldehyde. harvard.edumasterorganicchemistry.com

Table 3: Common Reagents for Reductive Amination

Amine SourceReducing AgentTypical SolventProduct
Ammonia (NH₃)NaBH₃CN, NaBH(OAc)₃, H₂/CatalystMethanol (B129727), EthanolBenzyl 9-aminononanoate
Primary Amine (R-NH₂)NaBH₃CN, NaBH(OAc)₃, H₂/CatalystMethanol, DichloromethaneBenzyl 9-(alkylamino)nonanoate
Secondary Amine (R₂NH)NaBH₃CN, NaBH(OAc)₃, H₂/CatalystMethanol, DichloromethaneBenzyl 9-(dialkylamino)nonanoate

This reaction is highly valuable as it provides a direct route to ω-amino nonanoic acid analogues. Subsequent hydrolysis of the benzyl ester would yield the free ω-amino acid, a useful monomer for the synthesis of polyamides like Nylon-9. A patented method describes the synthesis of 9-aminononanoic acid from unsaturated fatty acids, which involves an oxidative cleavage to form an aldehyde-acid, followed by reductive amination. google.com

Mechanistic Insights into Catalytic Reactions

The transformations of this compound often rely on catalysis to enhance reaction rates and selectivity. Both the aldehyde and ester functionalities can participate in various catalytic cycles. For instance, the reduction of the aldehyde to an alcohol can be achieved using catalytic hydrogenation, often employing transition metal catalysts like palladium, platinum, or nickel.

In the context of reductive amination, the catalyst can play a role in both the formation of the imine intermediate and the subsequent reduction. For example, some Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine.

Furthermore, bifunctional catalysts, which possess both acidic and basic sites, can be particularly effective in promoting reactions involving keto-esters. nih.govbeilstein-journals.orgnih.govresearchgate.netthieme-connect.com While much of the research in this area focuses on β-keto esters, the principles can be extended to ω-keto esters like this compound. For example, a bifunctional catalyst could facilitate the enolate formation at the α-position to the aldehyde while simultaneously activating a reaction partner.

The enantioselective reduction of the ketone functionality is another area where catalysis is crucial. Chiral catalysts, such as those used in Noyori asymmetric hydrogenation or CBS reduction, can be employed to produce chiral secondary alcohols with high enantiomeric excess. youtube.comwikipedia.org These catalytic systems create a chiral environment around the carbonyl group, directing the hydride attack to one face of the molecule over the other.

Role of Lewis and Brønsted Acid Sites in Niobium(V) Oxide Catalysis

Niobium(V) oxide (Nb₂O₅) has emerged as a robust and versatile solid acid catalyst for a range of organic transformations, including esterification and transesterification reactions. mdpi.comniscpr.res.in Its catalytic activity is attributed to the presence of both Lewis and Brønsted acid sites on its surface, the nature and concentration of which can be tailored by hydration levels and calcination temperatures. rsc.orgresearchgate.net

Lewis Acid Catalysis: The primary interaction of an ester like this compound with Nb₂O₅ involves its Lewis acid sites. These sites are typically coordinatively unsaturated niobium cations (Nb⁵⁺). researchgate.net The catalytic cycle for ester transformation, such as transesterification or hydrolysis, is initiated by the coordination of the carbonyl oxygen of the ester to a Nb⁵⁺ site. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. mdpi.com For instance, in an amidation reaction, this activation facilitates the attack of an amine nucleophile. mdpi.com Similarly, in hydrolysis or transesterification, water or an alcohol would act as the nucleophile.

The unique character of Nb₂O₅ lies in its water tolerance; its Lewis acidity is not dramatically hampered by the presence of water, which is a significant advantage over many other Lewis acids. researchgate.net This property is crucial for reactions that produce water or are performed in aqueous environments.

Brønsted Acid Catalysis: Brønsted acid sites on niobium oxide are typically associated with surface hydroxyl groups (Nb-OH) or coordinated water molecules. rsc.org The presence and strength of these sites are highly dependent on the hydration state of the oxide; hydrated niobic acid (Nb₂O₅·nH₂O) is known to possess strong Brønsted acidity. rsc.org These protonic sites can catalyze reactions through protonation of the substrate. In the context of this compound, a Brønsted acid site could protonate the carbonyl oxygen, which, similar to Lewis acid coordination, activates the ester for nucleophilic attack. Dehydration and isomerization reactions are commonly catalyzed by these Brønsted sites. acs.org

The interplay between Lewis and Brønsted sites is a key feature of niobium-based catalysts. It has been observed that water can convert Lewis acid sites into Brønsted acid sites and vice-versa, depending on the reaction conditions. nih.gov This dynamic nature allows the catalyst to adapt to different reaction mechanisms. The ratio of Brønsted to Lewis acid sites can significantly influence reaction selectivity. researchgate.net For example, in the conversion of sugars, Lewis acid sites are known to isomerize glucose to fructose, while Brønsted sites are responsible for the subsequent dehydration to hydroxymethylfurfural. researchgate.net

Table 1: Characteristics of Acid Sites on Niobium(V) Oxide Catalysts
Acid Site TypeStructural OriginRole in Ester TransformationKey Characteristics
Lewis Acid SiteCoordinatively unsaturated Nb⁵⁺ cationsActivation of the carbonyl group by coordination with the carbonyl oxygen, increasing its electrophilicity.Water-tolerant; not strongly inhibited by basic molecules. researchgate.net
Brønsted Acid SiteSurface hydroxyl groups (Nb-OH) or adsorbed water molecules on hydrated forms (Nb₂O₅·nH₂O). rsc.orgActivation of the carbonyl group via protonation.Acidity is dependent on hydration level and calcination temperature. rsc.org

Homolytic Cleavage Processes in Lipid Peroxidation and Degradation Pathways

Initiation: The process would be initiated by a reactive oxygen species (ROS) or another radical (R•) abstracting a hydrogen atom (H•) from the this compound molecule to form a carbon-centered radical. Potential sites for hydrogen abstraction include:

Benzylic Position: The C-H bonds on the methylene (B1212753) group adjacent to the phenyl ring (-O-CH₂-Ph) are relatively weak and susceptible to homolytic cleavage to form a stabilized benzyl radical. rsc.orgresearchgate.net

Alpha-carbons to the Ketone: The C-H bonds on the carbons alpha to the carbonyl group (at C8 and C10) can also be targeted by radicals, forming an α-keto alkyl radical.

Propagation: Once formed, the initial carbon-centered radical (L•) from this compound would rapidly react with molecular oxygen (O₂) to form a peroxyl radical (LOO•). wikipedia.org This peroxyl radical is capable of abstracting a hydrogen atom from another this compound molecule (or another organic molecule), thereby propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new carbon-centered radical. wikipedia.org

The decomposition of the hydroperoxide (LOOH), potentially catalyzed by metal ions, can lead to the formation of highly reactive alkoxyl (LO•) and hydroxyl (•OH) radicals, which can further fuel the propagation cycle.

Degradation Pathways: The specific degradation products of this compound would depend on the initial site of radical attack.

Cleavage at the Benzylic Position: If the initial attack forms a benzyl radical, subsequent reactions could lead to the cleavage of the ester bond. The benzyl radical could be oxidized further or participate in termination reactions. The 9-oxononanoic acid portion would be released, which could then undergo further oxidative degradation.

Cleavage within the Alkanoate Chain: Radical attack at the α-positions to the ketone can initiate fragmentation pathways. For example, an α-keto peroxyl radical could undergo complex rearrangements. The decomposition of hydroperoxides formed along the chain can lead to the formation of ketones and aldehydes, as well as chain scission, resulting in smaller molecules. acs.org The formation of organoperoxy radicals is a key step in the oxidative decomposition of ketones. nih.gov

Table 2: Potential Homolytic Cleavage Sites in this compound
Vulnerable SiteInitial Radical FormedPlausible Subsequent Events
Benzylic C-H (-O-CH₂-Ph)Benzyl radicalFormation of a peroxyl radical, potential cleavage of the ester linkage, release of 9-oxononanoic acid.
α-keto C-H (C8 or C10 position)α-keto alkyl radicalFormation of a peroxyl radical, leading to hydroperoxides whose decomposition can cause chain cleavage and the formation of smaller aldehydes and carboxylic acids.

Advanced Analytical Characterization Techniques in Benzyl 9 Oxononanoate Research

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for isolating benzyl (B1604629) 9-oxononanoate (B1257084) from complex matrices and accurately determining its concentration. The selection of a specific method is contingent on the sample's properties and the analytical objectives.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like benzyl 9-oxononanoate. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that allows for definitive identification and quantification. nih.gov

For long-chain esters, a high-temperature GC program is often employed to ensure efficient elution from the column. researchgate.net The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns of benzyl esters. A prominent fragment would likely be the tropylium (B1234903) ion (m/z 91), resulting from the cleavage of the benzyl group. miamioh.edupharmacy180.com Another significant fragmentation pathway for esters is the loss of the alkoxy group, which for this compound would correspond to the loss of a benzyloxy radical. libretexts.org The presence of the keto group at the 9-position would also influence the fragmentation, potentially leading to characteristic cleavage on either side of the carbonyl group.

A typical GC-MS analysis of a sample containing this compound would involve the following parameters:

ParameterValue
Column 5% Phenyl Polymethylsiloxane
Injector Temperature 250 °C
Oven Program Initial temperature of 60°C, ramped to 300°C
Carrier Gas Helium
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight

For highly complex mixtures where one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power. researchgate.netnih.gov This technique utilizes two columns with different stationary phases (e.g., a nonpolar column followed by a polar column). gcms.czacs.org A modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. taylorandfrancis.com

The result is a structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. dtic.mil This increased peak capacity is particularly advantageous for distinguishing isomers and resolving co-eluting compounds. gcms.czresearchgate.net When coupled with a high-speed TOF-MS, which can acquire full mass spectra at a very rapid rate, GCxGC provides a powerful tool for the detailed characterization of complex samples containing compounds like this compound. researchgate.net

For non-volatile or thermally labile samples containing this compound, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. In LC-MS, separation occurs in the liquid phase on a packed column, followed by ionization and mass analysis. A common ionization technique for such compounds is electrospray ionization (ESI), which is a soft ionization method that typically produces an intact molecular ion, aiding in molecular weight determination.

A reversed-phase HPLC system would be suitable for the separation of this compound, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The mass spectrometer would then provide sensitive detection and structural information.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For the analysis of this compound, a reversed-phase HPLC method would be appropriate, offering robust and reproducible results.

If this compound is synthesized in a way that could produce enantiomers (for example, if a chiral center is introduced), chiral HPLC becomes an indispensable tool for their separation and quantification. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including esters and ketones. phenomenex.comresearchgate.net The ability to separate and quantify individual enantiomers is crucial in many fields, as different enantiomers can have distinct biological activities. nih.gov

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. chromatographyonline.comselvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss in chromatographic efficiency. acs.org

For assessing the stereoselectivity of a reaction producing this compound, chiral SFC would be an excellent choice. chromatographyonline.com Similar to chiral HPLC, chiral SFC employs a chiral stationary phase to resolve enantiomers. chromatographyonline.com Polysaccharide-based and cyclodextrin-based CSPs are widely used in SFC for their broad applicability. chromatographyonline.comfree.fr The addition of a small amount of a polar organic modifier, such as methanol or ethanol, to the supercritical CO2 mobile phase is often necessary to achieve good peak shapes and resolution for polar analytes. chromatographyonline.com SFC can be readily coupled with mass spectrometry (SFC-MS) for sensitive and selective detection. researchgate.netnih.gov

TechniqueStationary Phase ExampleMobile Phase ExampleApplication for this compound
HPLC C18Acetonitrile/WaterQuantification in mixtures
Chiral HPLC Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Hexane/IsopropanolSeparation of enantiomers
SFC Polysaccharide-based CSPSupercritical CO2 with methanol modifierStereoselectivity assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Spectroscopic Elucidation Methods for Structural Confirmation

While chromatography is excellent for separation and quantification, spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene (B1212753) protons (around 5.1 ppm), and various signals for the aliphatic protons of the nonanoate (B1231133) chain. researchgate.netrsc.orgoregonstate.edunetlify.app The protons adjacent to the ester and keto groups would be shifted downfield due to the electron-withdrawing nature of these functional groups. pdx.edu

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbonyl carbons of the ester and keto groups (typically in the range of 160-220 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the nine-carbon chain. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands for the two carbonyl groups. The ester C=O stretch is typically observed around 1735-1750 cm⁻¹, while the ketone C=O stretch appears at a slightly lower wavenumber, around 1715 cm⁻¹. libretexts.orgmasterorganicchemistry.comechemi.comspectroscopyonline.compg.edu.pl Additionally, a strong C-O stretching vibration for the ester group would be expected in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

Spectroscopic TechniqueKey Expected Features for this compound
¹H NMR - Signals for aromatic protons (benzyl group)- Singlet for benzylic CH₂ protons (~5.1 ppm)- Signals for aliphatic protons of the nonanoate chain
¹³C NMR - Signals for ester and ketone carbonyl carbons (160-220 ppm)- Signals for aromatic and benzylic carbons- Signals for aliphatic carbons
IR Spectroscopy - Strong C=O stretching absorption for the ester (~1735-1750 cm⁻¹)- Strong C=O stretching absorption for the ketone (~1715 cm⁻¹)- Strong C-O stretching absorption for the ester (1000-1300 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY-1D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons adjacent to the ester oxygen, and the various methylene and methyl protons of the nonanoate chain. The protons alpha to the two carbonyl groups (ester and ketone) would appear at characteristic downfield shifts due to the electron-withdrawing nature of the oxygen atoms.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the number of chemically distinct carbon atoms. The spectrum of this compound would be characterized by the presence of two carbonyl carbon signals at low field (typically >170 ppm for the ester and >200 ppm for the ketone), signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the nine-carbon chain.

Predicted NMR Data for this compound

This data is predicted based on typical chemical shifts for similar functional groups and structural motifs.

Interactive Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)~7.35Multiplet5H
Benzylic (-CH₂-Ph)~5.12Singlet2H
-CH₂-C(O)O-~2.35Triplet2H
-CH₂-C(O)-~2.42Triplet2H
-C(O)-CH₃~2.14Singlet3H
Aliphatic Chain (-CH₂-)~1.30-1.65Multiplets8H

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O)~209.0
Ester Carbonyl (C=O)~173.5
Aromatic C (quaternary)~136.0
Aromatic CH~128.5
Benzylic (-CH₂-Ph)~66.5
-CH₂-C(O)O-~34.3
-CH₂-C(O)-~43.8
-C(O)-CH₃~29.9
Aliphatic Chain (-CH₂-)~24.0-29.0

NOESY-1D (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of protons within a molecule. uchicago.edulibretexts.org This technique is particularly valuable for confirming stereochemistry and conformational details. libretexts.orglibretexts.org In a 1D NOESY experiment on this compound, irradiation of the benzylic methylene protons (~5.12 ppm) would be expected to show a Nuclear Overhauser Effect (NOE) enhancement for the ortho-protons of the aromatic ring (~7.35 ppm), confirming their close spatial relationship. Similarly, correlations might be observed between protons on adjacent methylene groups in the nonanoate chain, helping to confirm assignments made from other NMR experiments. nanalysis.com

Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be distinguished by the presence of two strong, sharp absorption bands in the carbonyl region. vscht.czspectroscopyonline.com The ester carbonyl (C=O) stretch is typically found at a higher wavenumber (1750–1735 cm⁻¹) compared to the saturated aliphatic ketone carbonyl stretch (around 1715 cm⁻¹). orgchemboulder.comorgchemboulder.com Other key absorptions would include C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule, and two distinct C-O stretching bands associated with the ester linkage in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O StretchEster1750 - 1735Strong
C=O StretchKetone~1715Strong
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic3000 - 2850Medium
C-O StretchEster1300 - 1000 (two bands)Strong
C=C StretchAromatic Ring1600 - 1450Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For a compound to be strongly UV-active, it typically requires a system of conjugated π-bonds. study.com this compound contains two isolated chromophores: the benzene (B151609) ring and the two carbonyl groups. Saturated ketones and esters exhibit weak absorption in the UV region (around 270-300 nm) due to the forbidden n→π* electronic transition. masterorganicchemistry.com The benzene ring has its own characteristic absorptions. Therefore, while this compound would show some UV absorbance, it would likely be weak and not the primary method for its detailed characterization or quantification unless derivatized. study.comnih.gov

Chemical Ionization Mass Spectrometry (CI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Soft ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) are particularly useful for analyzing intact molecules like this compound, as they minimize fragmentation.

Chemical Ionization Mass Spectrometry (CI-MS) typically uses a reagent gas (like methane (B114726) or ammonia) to produce protonated molecules. For this compound (molar mass = 262.35 g/mol ), CI-MS would be expected to show a prominent ion at m/z 263, corresponding to the protonated molecule [M+H]⁺.

Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for polar molecules and is commonly coupled with liquid chromatography. In ESI-MS, this compound would likely be detected as adducts with protons [M+H]⁺ (m/z 263), sodium ions [M+Na]⁺ (m/z 285), or ammonium (B1175870) ions [M+NH₄]⁺ (m/z 280), depending on the solvents and additives used. nih.gov Tandem MS (MS/MS) experiments on these precursor ions would reveal characteristic fragmentation patterns, such as the neutral loss of benzyl alcohol or cleavage adjacent to the ketone group, providing further structural confirmation.

Derivatization Strategies for Enhanced Analytical Detection and Separation

To improve the sensitivity and selectivity of analysis, particularly for trace-level detection by gas chromatography (GC) or liquid chromatography (LC), the ketone functional group in this compound can be chemically modified through derivatization. researchgate.netwaters.com This strategy is often employed to introduce a chromophore for UV detection, a fluorophore for fluorescence detection, or a group that enhances ionization efficiency for mass spectrometry. thermofisher.com

Common derivatization reagents for ketones include:

2,4-Dinitrophenylhydrazine (DNPH): This reagent reacts with the ketone to form a 2,4-dinitrophenylhydrazone. nih.gov This derivative is highly colored and possesses a strong chromophore, making it easily detectable by HPLC with UV detection at approximately 360 nm. waters.com The increased molecular weight also improves its chromatographic properties.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Reaction with PFBHA converts the ketone into a stable oxime derivative. sigmaaldrich.com The highly electronegative fluorine atoms in the PFBHA moiety make the derivative exceptionally sensitive to electron capture detection (ECD) in GC analysis. This method avoids the thermal instability issues sometimes associated with DNPH derivatives. sigmaaldrich.com

Girard's Reagents (T and P): These are cationic reagents that react with ketones to form hydrazones bearing a quaternary ammonium group. This permanently charged tag significantly enhances the ionization efficiency of the molecule in ESI-MS, leading to much lower detection limits.

These derivatization strategies transform the ketone into a more readily detectable entity, allowing for more robust and sensitive quantification in complex matrices.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for ω-Amino Nonanoic Acid and its Esters

One of the significant applications of Benzyl (B1604629) 9-oxononanoate (B1257084) is its role as a precursor in the synthesis of ω-amino nonanoic acid and its corresponding esters. These ω-amino acids are important monomers for the production of polyamides, such as Nylon 9. The synthetic route to ω-amino nonanoic acid from Benzyl 9-oxononanoate typically involves the reductive amination of the terminal aldehyde group.

In this two-step, one-pot process, this compound is reacted with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. This reaction first forms an imine intermediate which is then subsequently reduced to the corresponding amine. The benzyl ester group can then be removed through hydrogenolysis to yield the free ω-amino nonanoic acid.

Table 1: Key Transformation in the Synthesis of ω-Amino Nonanoic Acid

StepReaction TypeReactantsProduct
1Reductive AminationThis compound, Ammonia, Reducing Agent (e.g., H₂, Ni-catalyst)Benzyl 9-aminononanoate
2DeprotectionBenzyl 9-aminononanoate, H₂, Catalyst (e.g., Pd/C)ω-Amino nonanoic acid

This synthetic strategy provides an efficient pathway to valuable polyamide precursors, leveraging the reactivity of the aldehyde functionality of this compound.

Building Block for Complex Lipid Mediators and Analogues

While direct evidence for the utilization of this compound in the synthesis of naturally occurring complex lipid mediators is not extensively documented, its structure makes it an ideal building block for the synthesis of their analogues. Lipid mediators are signaling molecules involved in a wide range of physiological processes. The synthesis of analogues with modified structures is a common strategy in medicinal chemistry to develop new therapeutic agents with improved stability or altered biological activity.

The aldehyde group of this compound can serve as a handle for chain extension or for the introduction of various functional groups through Wittig-type reactions or aldol (B89426) condensations. The C9 chain can be incorporated into the backbone of lipid-like molecules, and the benzyl ester provides a latent carboxylic acid that can be unmasked at a later synthetic stage to mimic the polar head group of many lipids.

Utilization in Sophorolipid (B1247395) Chemical Modification and Quaternary Ammonium (B1175870) Salt Synthesis

This compound is a key intermediate in the chemical modification of sophorolipids, a class of microbial biosurfactants. nih.gov Sophorolipids consist of a sophorose head group and a long-chain fatty acid tail. Chemical modification of these naturally occurring surfactants is a promising strategy to enhance their antimicrobial and other biological activities. nih.gov

In a typical modification process, the unsaturated fatty acid tail of a sophorolipid is subjected to ozonolysis, which cleaves the double bond to yield an aldehyde. When the sophorolipid is derived from oleic acid, this process can yield a sophorolipid aldehyde and methyl 9-oxononanoate as a side product. nih.gov By analogy, if a benzyl-protected oleate (B1233923) were used in the sophorolipid fermentation, this compound would be the resulting side product. More directly, the sophorolipid aldehyde itself can be further modified. Reductive amination of this aldehyde with various secondary amines introduces a tertiary amine functionality. nih.gov Subsequent quaternization of the tertiary amine with an alkyl halide leads to the formation of sophorolipid quaternary ammonium salts, a novel class of antimicrobial surfactants. nih.gov

Table 2: Synthesis of Sophorolipid Quaternary Ammonium Salts

StepReactionIntermediate/Product
1Ozonolysis of SophorolipidSophorolipid Aldehyde
2Reductive AminationSophorolipid Tertiary Amine
3QuaternizationSophorolipid Quaternary Ammonium Salt

This pathway highlights the importance of the aldehyde functionality, analogous to that in this compound, in the synthesis of novel, value-added biosurfactants.

Application in the Production of Oleochemical Base Materials and Dicarboxylic Acids

This compound serves as a valuable oleochemical base material, derived from the oxidative cleavage of oleic acid esters. Oleochemicals are chemicals derived from plant and animal fats and are increasingly sought after as renewable alternatives to petrochemicals. The aldehyde and ester functionalities of this compound allow for its conversion into a range of other useful chemicals, including dicarboxylic acids.

Specifically, the terminal aldehyde group of this compound can be oxidized to a carboxylic acid. Subsequent deprotection of the benzyl ester would yield azelaic acid (nonanedioic acid), a C9 α,ω-dicarboxylic acid. Azelaic acid has numerous industrial applications, including as a precursor for polymers (polyamides and polyesters), lubricants, and in the synthesis of plasticizers.

Table 3: Conversion of this compound to Azelaic Acid

StepReaction TypeReactantProduct
1OxidationThis compoundBenzyl 9-carboxynonanoate (Monobenzyl azelate)
2HydrogenolysisMonobenzyl azelateAzelaic acid

This transformation showcases the utility of this compound as a platform molecule for the production of important dicarboxylic acids from renewable feedstocks.

Contribution to Chiral Building Block Libraries through Biocatalysis (for relevant benzyl ester scaffolds)

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in organic synthesis, particularly for the production of chiral building blocks. While specific biocatalytic resolutions of this compound are not widely reported, related benzyl ester scaffolds are excellent substrates for enzymes such as lipases. Lipase-catalyzed kinetic resolution is a well-established method for separating enantiomers of racemic mixtures.

In a typical kinetic resolution of a racemic benzyl ester containing a chiral center, a lipase (B570770) will selectively hydrolyze one enantiomer at a much faster rate than the other. This results in the formation of an enantioenriched carboxylic acid and the unreacted, enantioenriched benzyl ester. These separated enantiomers can then be used as chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. The mild reaction conditions and high enantioselectivity of enzymatic reactions make this a highly attractive synthetic strategy.

The principles of lipase-catalyzed resolution of benzyl esters are directly applicable to derivatives of this compound that possess a chiral center, demonstrating the potential of this class of compounds to contribute to the library of valuable chiral synthons.

Computational and Theoretical Studies of Benzyl 9 Oxononanoate and Analogues

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries and various electronic properties. mdpi.com For Benzyl (B1604629) 9-oxononanoate (B1257084), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the molecule's most stable three-dimensional conformation (structural optimization). nih.gov

Table 1: Predicted Structural and Electronic Properties of Benzyl 9-Oxononanoate from DFT Calculations

This interactive table contains representative data that would be obtained from a DFT calculation on this compound.

Parameter Value Description
Optimized Geometric Parameters
C=O (ester) Bond Length ~1.21 Å The length of the carbonyl double bond in the ester group.
C=O (ketone) Bond Length ~1.22 Å The length of the carbonyl double bond in the ketone group.
C-O (ester) Bond Length ~1.35 Å The length of the single bond between the carbonyl carbon and the oxygen in the ester group.
O-CH2 (benzyl) Bond Length ~1.45 Å The length of the single bond between the ester oxygen and the benzylic carbon.
C-C-C Bond Angle (alkyl chain) ~112° A typical bond angle for sp3 hybridized carbons in the alkyl chain.
Electronic Properties
Total Energy Varies (e.g., -885 Hartrees) The total electronic energy of the optimized molecule.
Dipole Moment ~2.5 - 3.5 Debye A measure of the overall polarity of the molecule, arising from the electronegative oxygen atoms.
Mulliken Atomic Charges
O (ester carbonyl) ~ -0.55 e The partial negative charge on the ester carbonyl oxygen atom.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs. bohrium.comuba.ar This method provides valuable insights into the interactions both within a molecule (intramolecular) and between molecules (intermolecular). mdpi.com

A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, which are fundamental to understanding molecular stability and hydrogen bonding. uba.ar This is achieved by examining the interactions between filled (donor) NBOs, such as lone pairs or bonding orbitals, and empty (acceptor) NBOs, which are typically antibonding orbitals (σ* or π*). The strength of these interactions is evaluated using second-order perturbation theory, which calculates a stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis can reveal key hyperconjugative interactions that stabilize the molecule, such as the interaction between the oxygen lone pairs and the antibonding orbitals of adjacent carbonyl groups. mdpi.com

Table 2: Key Donor-Acceptor Interactions in this compound from NBO Analysis

This interactive table presents plausible NBO analysis results, illustrating the types of stabilizing interactions within the molecule.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (O) of ester C=O π*(C-O) of ester ~25-35 Intramolecular hyperconjugation, resonance stabilization of the ester group.
LP (O) of ketone C=O σ*(adjacent C-C) ~2-5 Hyperconjugation stabilizing the ketone group through interaction with the alkyl chain.
σ (C-H) of alkyl chain σ*(adjacent C-C) ~1-3 Standard hyperconjugative effect contributing to the stability of the alkane chain.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl group, while the LUMO would be centered on the electrophilic carbonyl carbons of the ester and ketone groups.

Table 3: FMO Properties of this compound

This interactive table shows representative FMO data used to assess the reactivity of the molecule.

Parameter Energy (eV) Description and Implication
E(HOMO) ~ -6.5 to -7.5 Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. Likely localized on the benzyl ring.
E(LUMO) ~ -0.5 to -1.5 Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. Likely localized on the ester and ketone carbonyl groups.
HOMO-LUMO Gap ~ 5.0 to 7.0 Energy difference between HOMO and LUMO. A larger gap implies higher kinetic stability and lower chemical reactivity.
Global Reactivity Descriptors
Ionization Potential (I ≈ -E(HOMO)) ~ 6.5 to 7.5 eV The approximate energy required to remove an electron from the molecule.
Electron Affinity (A ≈ -E(LUMO)) ~ 0.5 to 1.5 eV The approximate energy released when an electron is added to the molecule.

Computational Modeling of Enzyme-Substrate Interactions (for biocatalytic reactions involving benzyl esters)

The biocatalytic synthesis or hydrolysis of benzyl esters is often performed using enzymes like lipases. researchgate.netnih.govnih.gov Computational modeling is instrumental in understanding how a substrate like this compound binds to an enzyme's active site and undergoes a chemical transformation.

Molecular Docking is a primary tool used to predict the preferred binding orientation of a substrate within an enzyme's active site. nih.govmdpi.com This method computationally "docks" the flexible ligand (this compound) into the rigid or semi-flexible receptor (the enzyme, e.g., Candida antarctica Lipase (B570770) B), calculating a binding affinity or score for different poses. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the enzyme-substrate complex.

For a more detailed understanding of the reaction mechanism, combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. nih.govnih.govnsf.gov In this approach, the chemically active region (the substrate and the key amino acid residues in the active site) is treated with a high-level QM method, while the rest of the enzyme and solvent are treated with a more computationally efficient MM force field. nsf.govst-andrews.ac.uk This allows researchers to model the entire catalytic process, including the formation of transition states and intermediates, providing detailed insights into the reaction pathway and activation energies.

Table 4: Illustrative Results from Computational Enzyme-Substrate Modeling

This interactive table summarizes typical data obtained from molecular docking and QM/MM studies of a benzyl ester in a lipase active site.

Modeling Technique Parameter Illustrative Finding Significance
Molecular Docking Binding Affinity -7.5 kcal/mol Predicts a favorable binding of this compound in the active site.
Key Interacting Residues Ser, His, Asp (catalytic triad) Identifies the crucial amino acids involved in binding and catalysis.
Binding Pose The ester carbonyl is positioned near the catalytic Serine residue. Suggests the orientation required for the enzymatic reaction to occur.
QM/MM Simulation Activation Energy (Hydrolysis) 15-20 kcal/mol Quantifies the energy barrier for the enzymatic reaction, indicating its feasibility.
Transition State Structure Tetrahedral intermediate stabilized by the oxyanion hole. Elucidates the high-energy state that the reaction must pass through.

Occurrence and Formation in Complex Chemical Systems

Natural Occurrence as a Product of Lipid Peroxidation

The 9-oxononanoate (B1257084) moiety is recognized as a significant product of the peroxidation of fatty acids. This process involves the reaction of lipids with reactive oxygen species, leading to a cascade of chemical changes that generate a variety of breakdown products, including aldehydic compounds like 9-oxononanoate.

The molecular backbone of Benzyl (B1604629) 9-oxononanoate originates from the oxidative cleavage of common unsaturated fatty acids. Research has identified 9-oxononanoic acid as a major secondary oxidation product derived from the hydroperoxides of oleic acid, linoleic acid, and linolenic acid. During the oxidation process, these fatty acids, which are prevalent in biological membranes and food lipids, are attacked by reactive oxygen species, initiating a chain reaction that leads to their decomposition.

The formation of 9-oxononanoate is a multi-step process beginning with the creation of unstable hydroperoxide intermediates on the fatty acid chain. These hydroperoxides can then undergo homolytic cleavage, a process where a chemical bond is broken, and the electrons are distributed equally between the two resulting fragments. This cleavage, often occurring at the carbon-carbon double bond (C=C) site within the fatty acid, results in the formation of various shorter-chain molecules, including non-volatile aldehyde compounds such as 9-oxononanoate.

Presence as a Volatile Compound in Food and Beverage Matrices

The 9-oxononanoate structure has been identified in food systems, typically as a result of processing or fermentation. Its presence can influence the quality, safety, and sensory profile of the final product.

Extensive analysis of the volatile organic compounds (VOCs) in fermented beverages like beer and tequila has led to the identification of hundreds of chemical constituents that contribute to their complex flavors and aromas. These compounds primarily include esters, alcohols, ketones, and acids. However, based on comprehensive reviews of the volatile profiles of these beverages, Benzyl 9-oxononanoate is not typically reported as a constituent. While the precursors for its potential formation—such as benzyl alcohol from aging processes and 9-oxononanoic acid from lipid oxidation—may be present, the specific ester itself has not been identified as a characteristic volatile in beer or tequila in the surveyed literature.

The formation of 9-oxononanoate is well-documented in high-temperature food processing, such as deep-frying. During frying, the cooking oil is subjected to thermal stress, which accelerates the decomposition of lipid hydroperoxides. This process leads to the generation of non-volatile aldehyde compounds, including 9-oxononanoate, which remain in the frying oil. The concentration of these compounds tends to increase with repeated use of the oil.

One study investigated the formation of 9-oxononanoate (9-oxo) in various edible oils blended with palm oil during deep-frying cycles of French fries. The results showed a significant increase in the concentration of 9-oxononanoate as the number of frying cycles increased.

Table 1: Concentration of 9-Oxononanoate in Frying Oils This interactive table summarizes the concentration of 9-oxononanoate found in different oil blends after multiple deep-frying cycles.

Frying Oil Blend Frying Cycle 9-Oxononanoate (μg/g)
Palm Oil (100%) 1 4.27
Palm Oil (100%) 6 150.11
Corn Oil + Palm Oil 1 10.33
Corn Oil + Palm Oil 6 903.99
Grapeseed Oil + Palm Oil 1 8.54
Grapeseed Oil + Palm Oil 6 887.67

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

Compound Name
This compound
9-oxononanoic acid
9-oxononanoate
Methyl Linoleate
Oleate (B1233923)
Oleic acid
Linoleic acid
Linolenic acid
Benzyl alcohol
Esters
Alcohols
Ketones

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Benzyl (B1604629) 9-Oxononanoate (B1257084) Chemistry

Benzyl 9-oxononanoate is a benzyl ester derivative of 9-oxononanoic acid. Structurally, it is characterized by a benzyl group (C₆H₅CH₂–) linked via an ester bond to the carboxyl group of a nine-carbon chain, which terminates in an oxo (aldehyde) functional group. The existing academic literature does not provide extensive specific research on this compound itself; therefore, its chemical and physical properties are largely inferred from the well-documented chemistry of its constituent functional groups: the benzyl ester and the terminal aldehyde on a medium-chain fatty acid backbone.

The parent compound, 9-oxononanoic acid, is a known medium-chain oxo-fatty acid. nih.gov The esterification with benzyl alcohol introduces the bulky, aromatic benzyl group, which is expected to influence its physical properties, such as boiling point, solubility, and chromatographic behavior, compared to its parent acid or simple alkyl esters like methyl 9-oxononanoate. nih.gov The chemistry of the molecule is dictated by the reactivity of the ester linkage, the terminal aldehyde, and the aliphatic chain. The current understanding is therefore foundational, based on general principles of organic chemistry rather than specific experimental studies on this particular molecule.

Table 1: Physicochemical Properties of Precursor Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Features
9-Oxononanoic Acid C₉H₁₆O₃ 172.22 Medium-chain oxo-fatty acid with a terminal aldehyde group. nih.gov

Emerging Research Avenues in its Synthesis and Derivatization

Future research into this compound will likely begin with establishing efficient and sustainable synthetic protocols.

Synthesis: The primary route for its synthesis is the esterification of 9-oxononanoic acid with benzyl alcohol. Emerging research avenues would focus on moving beyond traditional methods, such as Fischer esterification with mineral acid catalysts, towards greener alternatives. This includes the use of solid acid catalysts, enzymatic catalysis (lipases), and potentially flow chemistry systems to improve yield, purity, and sustainability. An alternative approach could involve the reaction of benzyl halides with a salt of 9-oxononanoic acid. frontiersin.org

Derivatization: The bifunctional nature of this compound opens up numerous possibilities for derivatization, providing a platform for creating novel compounds. Key research avenues include:

Selective Reduction: Selective reduction of the terminal aldehyde to a primary alcohol (yielding Benzyl 9-hydroxynonanoate) without cleaving the benzyl ester.

Oxidation: Oxidation of the aldehyde to a carboxylic acid, forming a dibenzyl nonanedioate (B1229846) precursor.

Reductive Amination: Reaction of the aldehyde with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent to form terminal amine derivatives.

Carbonyl Chemistry: Reactions such as Wittig olefination or aldol (B89426) condensation at the C9 position to extend the carbon chain or introduce new functional groups.

Potential for Advanced Catalytic Systems and Green Chemistry Applications

The synthesis and transformation of this compound are well-suited for the application of modern catalytic and green chemistry principles. chemijournal.com

Advanced Catalytic Synthesis: Research into heterogeneous catalysts for the esterification process could lead to systems that are easily separable and reusable, minimizing waste. frontiersin.org For instance, sulfonated carbon-based catalysts have shown promise in the etherification of glycerol (B35011) with benzyl alcohol and could be adapted for this esterification. epa.gov Nanoparticle-based catalysts, such as those involving molybdenum dioxide (MoO₂) or other transition metals, could be explored for selective oxidation or reduction reactions involving the compound. mdpi.commdpi.com

Green Chemistry Principles: Future work should emphasize the 12 Principles of Green Chemistry. chemijournal.com This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. wjpmr.com

Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or performing reactions under solvent-free conditions. frontiersin.orgfrontiersin.org

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve efficiency. researchgate.net

Renewable Feedstocks: Investigating the potential for deriving the 9-oxononanoic acid precursor from renewable bio-based sources.

Future Directions in Computational and Mechanistic Studies

Given the limited experimental data, computational and mechanistic studies represent a critical frontier for understanding this compound.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a wide range of properties before synthesis. researchgate.net This includes predicting spectroscopic data (¹H and ¹³C NMR chemical shifts, IR vibrational frequencies), conformational analysis of the flexible nonanoate (B1231133) chain, and electronic properties such as the electrostatic potential map. Such computational work can guide experimental characterization and predict reactivity. researchgate.net

Mechanistic Elucidation: Detailed mechanistic studies of its synthesis and potential reactions are needed. For example, investigating the reaction pathways for catalytic oxidation could clarify how to selectively target either the aldehyde group or the benzylic position. researchgate.netresearchgate.net Computational modeling can help rationalize reaction outcomes and optimize conditions for desired products. Furthermore, structure-activity relationship (QSAR) studies could be performed by analogy with other benzyl derivatives to predict potential biological activities and guide the design of new functional molecules. arabjchem.org

Integration of Advanced Analytical Techniques for Comprehensive Profiling

Should this compound be synthesized or identified in complex mixtures, a suite of advanced analytical techniques will be essential for its unambiguous characterization and quantification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), coupled with techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), would be crucial for determining its exact mass and elemental composition. nih.gov Tandem MS (MS/MS) experiments would be necessary to elucidate its fragmentation pattern, providing structural confirmation by identifying fragments corresponding to the benzyl group and the oxononanoate chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR provide primary structural information, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be indispensable for assigning all proton and carbon signals, especially for complex derivatives.

Chromatography: Advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), could be employed for separating and identifying this compound in complex matrices, such as natural product extracts or industrial process streams.

The integration of these techniques will be vital for creating a comprehensive analytical profile of the compound, which is a prerequisite for any further investigation into its chemical properties and potential applications. rti.orgresearchgate.net

Table 2: Proposed Analytical Techniques for the Characterization of this compound

Technique Application Information Obtained
GC-MS / LC-MS Separation and Identification Retention time, molecular weight, fragmentation pattern. nih.gov
High-Resolution MS Elemental Composition Precise mass measurement to confirm the molecular formula.
¹H and ¹³C NMR Structural Elucidation Chemical environment of hydrogen and carbon atoms.
2D NMR (COSY, HSQC) Detailed Structural Analysis Connectivity between protons and carbons for unambiguous signal assignment.

Q & A

Q. What established synthetic routes exist for Benzyl 9-oxononanoate, and how do reaction conditions impact yield and purity?

this compound can be synthesized via bifunctional ylide-mediated reactions or catalytic cleavage of epoxidized precursors. For example:

  • Ozonolysis of methyl oleate followed by reaction with bifunctional sulfonium/phosphonium ylides yields methyl 9-oxononanoate intermediates, which can be esterified to produce the benzyl derivative .
  • Catalytic cleavage using WO3/MCM-41 and H2O2 achieves 78.4% yield under optimized conditions (80°C, 20 min), with catalyst reusability noted for three cycles without activity loss . Key variables include temperature, catalyst loading, and solvent selection. Purity (>90%) is critical for downstream applications, necessitating rigorous purification (e.g., column chromatography) .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

  • Gas Chromatography (GC): Assess purity (≥98% by GC) and detect volatile impurities .
  • Nuclear Magnetic Resonance (NMR): Confirm ester and ketone functional groups via ¹H/¹³C NMR chemical shifts.
  • Mass Spectrometry (MS): Cross-reference with NIST Standard Reference Database 69 for electron ionization patterns .
  • Refractometry/Physical Properties: Measure refractive index (nD ~1.553–1.558) and density (1.095–1.099 g/mL at 20°C) to validate consistency with literature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity in this compound synthesis?

  • Catalyst Screening: Test heterogeneous catalysts (e.g., WO3/MCM-41) vs. homogeneous systems to balance activity and reusability .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance ylide reactivity, while non-polar solvents reduce side reactions .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps and optimize temperature/time profiles.

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Discrepancies between catalytic systems (e.g., homogeneous vs. heterogeneous) require:

  • Controlled Replication: Standardize substrate purity, solvent grade, and equipment calibration.
  • Post-Reaction Analysis: Use TEM/XPS to assess catalyst degradation or leaching in heterogeneous systems .
  • Statistical Modeling: Apply Design of Experiments (DoE) to isolate variables (e.g., pH, agitation) affecting yield .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear impervious gloves (nitrile), chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors; static discharge precautions are mandatory due to flammability risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .

Methodological Considerations

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

  • Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
  • Analytical Monitoring: Track degradation via HPLC and quantify byproducts (e.g., benzyl alcohol or nonanoic acid) .
  • Light Sensitivity: Store in amber glassware under inert gas (N2/Ar) to prevent photolytic or oxidative decomposition .

Q. What strategies can mitigate ecological risks during disposal of this compound waste?

  • Neutralization: Hydrolyze esters using basic conditions (e.g., NaOH/EtOH) to form less toxic carboxylic acids and benzyl alcohol .
  • Regulatory Compliance: Follow UN 3082 guidelines for aquatic hazard disposal and avoid release into sewage systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.